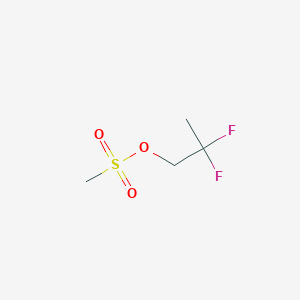

2,2-Difluoropropyl methanesulfonate

Description

2,2-Difluoropropyl methanesulfonate is a sulfonate ester characterized by a difluorinated propyl chain linked to a methanesulfonyl group. The general formula for such a compound would be C5H8F2O3S, comprising:

- A 2,2-difluoropropyl backbone (C3H4F2) with fluorine atoms at the second carbon.

- A methanesulfonate group (CH3SO3−) acting as a leaving group.

This structure suggests reactivity typical of sulfonate esters, particularly in nucleophilic substitution reactions, where the mesylate (methanesulfonate) group facilitates displacement due to its moderate leaving group ability compared to triflates (trifluoromethanesulfonates) .

Properties

Molecular Formula |

C4H8F2O3S |

|---|---|

Molecular Weight |

174.17 g/mol |

IUPAC Name |

2,2-difluoropropyl methanesulfonate |

InChI |

InChI=1S/C4H8F2O3S/c1-4(5,6)3-9-10(2,7)8/h3H2,1-2H3 |

InChI Key |

JXYODRSVNFMXHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(COS(=O)(=O)C)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

2,2-Difluoropropyl Trifluoromethanesulfonate (Triflate)

- Molecular Formula : C4H5F5O3S

- Key Features :

- Contains a trifluoromethanesulfonate group (CF3SO3−), a stronger leaving group than mesylates due to the electron-withdrawing trifluoromethyl moiety.

- Higher molecular weight (228.14 g/mol) compared to the hypothetical mesylate analog.

- Reactivity : Triflates are highly reactive in SN2 reactions, enabling faster substitution than mesylates. This makes them preferred in synthesis requiring rapid displacement under mild conditions .

1-Chloro-2,2-difluoropropane

- Molecular Formula : C3H5ClF2

- Key Features: Substituted with a chloride leaving group instead of a sulfonate.

- Reactivity : Chloride is a weaker leaving group than mesylates, requiring harsher conditions (e.g., polar aprotic solvents, elevated temperatures) for substitution. The difluoropropyl chain may enhance stability against elimination due to fluorine’s electronegativity .

(2-2-Difluoro-1-methylcyclopropyl)methanesulfonyl Chloride

- Molecular Formula : C5H7ClF2O2S

- Sulfonyl chloride functional group (SO2Cl), which is more reactive than sulfonate esters, often serving as a precursor to sulfonate esters.

- Reactivity : Sulfonyl chlorides readily undergo hydrolysis or alcoholysis to form sulfonates. The cyclopropane ring may confer unique stability or strain-driven reactivity in synthetic applications .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Reactivity Traits |

|---|---|---|---|---|

| 2,2-Difluoropropyl methanesulfonate | C5H8F2O3S | 194.18 (hypothetical) | Methanesulfonate | Moderate SN2 reactivity, thermal stability |

| 2,2-Difluoropropyl triflate | C4H5F5O3S | 228.14 | Trifluoromethanesulfonate | High SN2 reactivity, superior leaving group |

| 1-Chloro-2,2-difluoropropane | C3H5ClF2 | 132.52 | Chloride | Low leaving group ability, requires harsh conditions |

| Cyclopropane sulfonyl chloride | C5H7ClF2O2S | 204.62 | Sulfonyl chloride | High reactivity, precursor to sulfonates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.